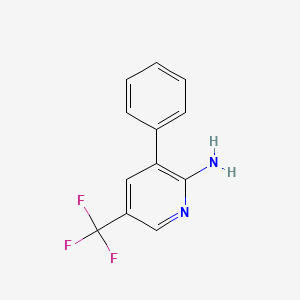

2-Amino-3-phenyl-5-(trifluoromethyl)pyridine

Description

2-Amino-3-phenyl-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by an amino group at position 2, a phenyl substituent at position 3, and a trifluoromethyl group at position 5. The trifluoromethyl group improves electronegativity and resistance to oxidative degradation, while the phenyl moiety may contribute to π-π stacking interactions in drug-receptor binding .

Properties

IUPAC Name |

3-phenyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)9-6-10(11(16)17-7-9)8-4-2-1-3-5-8/h1-7H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNKPPBMWUYIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Cross-Coupling Approach

A notable method involves halogenation of 2-aminopyridine derivatives followed by palladium-catalyzed cross-coupling to install the trifluoromethyl and phenyl groups.

Step 1: Bromination of 2-aminopyridine

2-Aminopyridine is brominated at the 5-position using N-bromosuccinimide (NBS) in organic solvents such as methyl isobutyl ketone (MIBK), tetrahydrofuran (THF), acetone, or dichloroethane at low temperatures (-5 to 0 °C). The molar ratio of 2-aminopyridine to NBS is maintained between 1:1.1 to 1.3 to ensure selective bromination.Step 2: Chlorination at the 3-position

The resulting 2-amino-5-bromopyridine intermediate undergoes chlorination using N-chlorosuccinimide (NCS) at elevated temperatures (80-100 °C) to yield 2-amino-3-chloro-5-bromopyridine.Step 3: Coupling to introduce trifluoromethyl group

The 2-amino-3-chloro-5-bromopyridine is then subjected to palladium-catalyzed coupling with potassium trifluoromethyl trifluoroborate (CF3BF3K) in the presence of PdCl2(dppf) catalyst. Solvents such as dioxane, ethanol, THF, or dimethyl sulfoxide (DMSO) are used. The molar ratio of substrate to catalyst to trifluoromethyl source is typically 1:0.01-0.03:1-1.2. This step installs the trifluoromethyl group at the 5-position.Step 4: Phenyl group introduction

The phenyl group at the 3-position can be introduced via Suzuki or other palladium-catalyzed cross-coupling reactions using appropriate phenylboronic acid derivatives on the halogenated intermediate.Purification

The final product is purified by recrystallization to achieve high purity (up to 99.5%) and yields between 90-97%.

This multi-step method is characterized by mild reaction conditions, ease of control, and cost-effective reagents, making it suitable for large-scale production.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Solvents | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | 2-Aminopyridine + NBS (1:1.1-1.3 molar) | MIBK, THF, acetone, dichloroethane | -5 to 0 | High | - | Selective bromination at 5-position |

| Chlorination | 2-Amino-5-bromopyridine + NCS (1:1-1.1 molar) | Same as above | 80 to 100 | High | - | Introduces chlorine at 3-position |

| Trifluoromethyl coupling | 2-Amino-3-chloro-5-bromopyridine + CF3BF3K + PdCl2(dppf) | Dioxane, ethanol, THF, DMSO | Reflux or heating | 90-97 | 99.5 | Palladium-catalyzed cross-coupling |

| Phenyl group introduction | Phenylboronic acid + Pd catalyst | Similar solvents | 80-110 | Moderate | - | Suzuki coupling for phenyl substitution |

| Purification | Recrystallization | Appropriate solvents | Ambient | - | >99 | Final product isolation |

Research Findings and Notes

The use of NBS and NCS for regioselective halogenation enables precise functionalization of the pyridine ring, which is crucial for subsequent coupling steps.

Palladium-catalyzed cross-coupling reactions with trifluoromethyl sources like potassium trifluoromethyl trifluoroborate are effective for introducing the trifluoromethyl group, a key pharmacophore in medicinal chemistry.

The choice of solvents and reaction temperatures significantly affects yield and purity. Polar aprotic solvents such as dioxane and DMSO facilitate better catalyst activity and solubility of reagents.

The phenyl group introduction is typically achieved via Suzuki-Miyaura coupling using phenylboronic acid derivatives, leveraging the halogenated intermediate as the coupling partner.

High purity (≥99.5%) and yields (90-97%) are achievable with optimized reaction conditions and purification protocols, supporting industrial scalability.

Chemical Reactions Analysis

2-Amino-3-phenyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Major Products: The major products depend on the type of reaction.

Scientific Research Applications

Applications in Agrochemicals

Trifluoromethylpyridines, including 2-amino-3-phenyl-5-(trifluoromethyl)pyridine, have significant applications in the agrochemical industry. They serve as intermediates for synthesizing various pesticides and herbicides. For instance:

- Pesticidal Activity : Compounds containing the trifluoromethyl group exhibit potent insecticidal and fungicidal properties. They are effective against a range of agricultural pests and pathogens, contributing to crop protection strategies .

Case Study: Fluazifop-butyl

Fluazifop-butyl, a well-known herbicide derived from trifluoromethylpyridine, showcases the efficacy of this class of compounds in controlling weed populations in crops. Its mechanism involves inhibiting specific enzymes critical for plant growth .

Pharmaceutical Applications

The pharmaceutical potential of this compound is notable due to its ability to act as a precursor for various bioactive compounds. Key applications include:

- Drug Development : The compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders and other diseases. Its derivatives have been shown to possess anti-inflammatory and analgesic properties .

Case Study: Structural Studies

Recent structural and molecular docking studies have indicated that derivatives of this compound may interact effectively with biological targets associated with neuronal damage, suggesting potential use in neuroprotective therapies .

The biological activities of this compound derivatives are attributed to their structural features:

- Enzyme Inhibition : The incorporation of the trifluoromethyl group enhances binding affinity to various enzymes, making these compounds valuable in drug design .

Table: Biological Activities of Trifluoromethylpyridines

| Compound Name | Activity Type | Target/Organism |

|---|---|---|

| Fluazifop-butyl | Herbicidal | Various weeds |

| 2-Amino derivatives | Neuroprotective | Neuronal cells |

| Trifluoromethylpyridine analogs | Anti-inflammatory | Inflammatory pathways |

Mechanism of Action

The mechanism of action of 2-Amino-3-phenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Observations :

- Trifluoromethyl Group : Present in all analogs, this group enhances chemical stability and electronegativity, making these compounds resistant to metabolic degradation .

- Position 3 Substitutents : The phenyl group in the target compound increases molecular weight and lipophilicity compared to chloro () or trimethylsilyl-ethynyl () variants. This may improve blood-brain barrier penetration in drug candidates .

- Amino Group: The NH₂ group at position 2 facilitates hydrogen bonding, critical for interactions with biological targets like enzymes or receptors .

Recommendations :

- Explore the compound’s pharmacokinetic profile and toxicity.

- Investigate its efficacy in enzyme inhibition assays (e.g., kinases, cytochrome P450).

Biological Activity

2-Amino-3-phenyl-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent and selective. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Common methods include:

- Nitration : Introduction of the trifluoromethyl group using trifluoromethylating agents.

- Reduction : Reduction of nitro groups to amino groups.

- Cyclization : Formation of the pyridine ring through cyclization reactions.

These synthetic routes can be optimized for yield and purity, often employing techniques such as chromatography and recrystallization.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition similar to standard antibiotics:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| K. pneumoniae | 30 µg/mL |

In comparative studies, its activity was found to be comparable to that of ceftriaxone, a commonly used antibiotic .

Anticancer Activity

The compound has also shown promising anticancer effects across various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| Breast cancer (MCF-7) | 1.50 |

| Prostate cancer | 7 - 20 |

| Pancreatic cancer | < 20 |

Mechanistic studies suggest that it may induce apoptosis in cancer cells by disrupting cell cycle progression and modulating signaling pathways associated with tumor growth .

Anti-inflammatory and Antioxidant Properties

In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory and antioxidant effects. These properties are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

The biological mechanisms underlying the activity of this compound involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Interaction : Its structural features allow it to bind effectively to various receptors, modulating their activity.

- Signal Transduction Pathways : It influences pathways related to apoptosis and cell cycle regulation, particularly in cancer cells .

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Antibacterial Study : A study comparing the efficacy of various derivatives showed that the trifluoromethyl group significantly enhanced antibacterial potency against resistant strains .

- Cancer Research : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a marked decrease in cell viability and induction of apoptosis, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-3-phenyl-5-(trifluoromethyl)pyridine in laboratory settings?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. A plausible route includes:

- Substitution reactions : Introduce the trifluoromethyl group at position 5 using halogen exchange (e.g., CF₃I) under copper catalysis or via radical trifluoromethylation .

- Arylation at position 3 : Employ Suzuki-Miyaura coupling with phenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a THF/H₂O solvent system .

- Amination at position 2 : Use Buchwald-Hartwig amination with NH₃ or a protected amine source under Pd catalysis .

- Key parameters : Temperature control (80–120°C), inert atmosphere, and purification via recrystallization (melting point: 95–97.5°C as a reference for analogous compounds) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Quantify via GC or HPLC (≥96% purity threshold) and confirm melting point consistency (95–97.5°C range for related chlorinated analogs) .

- Structural verification :

- FT-IR : Identify N-H stretches (~3300 cm⁻¹ for amine) and C-F vibrations (1100–1200 cm⁻¹) .

- NMR : ¹H NMR for aromatic protons (δ 6.5–8.5 ppm) and ¹⁹F NMR for trifluoromethyl groups (δ -60 to -70 ppm) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ (expected m/z ~257 for C₁₂H₁₀F₃N₂) .

Q. What spectroscopic techniques are most effective for analyzing the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve 3D structure and confirm regiochemistry of substituents (used for analogous pyridine derivatives in structural studies) .

- UV-Vis spectroscopy : Monitor electronic transitions influenced by the electron-withdrawing trifluoromethyl group (λmax ~270–300 nm) .

- DFT calculations : Validate experimental NMR/IR data and predict electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise optimization :

- Trifluoromethylation : Use excess CF₃Cu to drive halogen displacement at position 5 .

- Coupling efficiency : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) to enhance aryl group incorporation .

- Workflow : Monitor intermediates via TLC/HPLC and employ column chromatography for purification. Typical yields for analogous compounds range from 40–70% .

Q. How do electronic effects of the phenyl and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Trifluoromethyl group : Strong electron-withdrawing effect activates the pyridine ring for nucleophilic substitution but deactivates it toward electrophilic reactions .

- Phenyl group : Enhances steric bulk at position 3, potentially slowing coupling reactions. Mitigate by using bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

- Case study : In Suzuki reactions, electron-deficient pyridines require higher temperatures (100–120°C) compared to unsubstituted analogs .

Q. How can researchers resolve contradictions in reported biological activities of related pyridine derivatives?

- Methodological Answer :

- Comparative assays : Test this compound alongside analogs (e.g., 3-chloro or 3-fluoro variants) under standardized conditions (e.g., IC₅₀ in cancer cell lines) .

- Structural analysis : Use molecular docking to assess binding affinity variations (e.g., interactions with kinase targets like EGFR) .

- Meta-analysis : Reconcile discrepancies by evaluating solvent effects, purity thresholds (>95%), and assay methodologies across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.